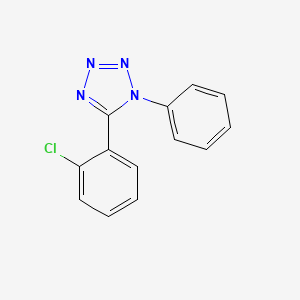

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

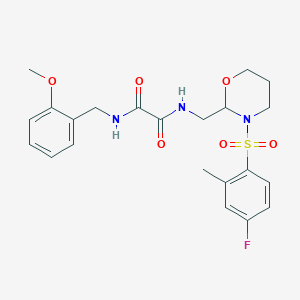

5-(2-Chlorophenyl)-1-phenyl-1H-tetrazole (5CPT) is a synthetic small molecule with potential applications in a variety of scientific fields. It is a heterocyclic compound that contains both an aromatic ring and five-membered ring with two nitrogen atoms. 5CPT has been studied for its potential use in drug design, organic synthesis, and as a catalyst in various reactions.

Applications De Recherche Scientifique

Molecular Structure and Docking Studies

Docking Studies and Crystal Structure Analysis

Tetrazole derivatives, including those similar to "5-(2-chlorophenyl)-1-phenyl-1H-tetrazole," have been analyzed for their crystal structures and potential as COX-2 inhibitors through docking studies. The analysis revealed that the tetrazole rings are essentially planar and exhibit a network of intermolecular hydrogen bonds, indicating their significant potential in molecular docking applications (Al-Hourani et al., 2015).

Electron Attachment and Molecular Reactivity

Electron Attachment Reactivity

The reactivity of tetrazole derivatives under electron-induced conditions has been studied, showing that the tetrazole group is susceptible to electron-induced ring opening. This process is influenced by the structure of the molecule, which is critical for understanding the chemical behavior and potential applications of these compounds in materials science (Luxford et al., 2021).

Synthesis and Chemical Applications

Green Synthesis of Antibacterially Active Compounds

A novel approach for the synthesis of antibacterially active compounds using tetrazole derivatives has been developed. This involves the use of a heterogeneous and recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole, demonstrating the utility of tetrazole derivatives in green chemistry and synthesis of biologically active compounds (Nasrollahzadeh et al., 2018).

Corrosion Inhibition

Corrosion Inhibition Studies

Phenyltetrazole compounds, including derivatives of "this compound," have been studied for their effectiveness as corrosion inhibitors. These studies show that these compounds can act as good inhibitors for mild steel in acidic solutions, highlighting the potential of tetrazole derivatives in industrial applications related to corrosion protection (El Kacimi et al., 2017; Elkacimi et al., 2012).

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-12-9-5-4-8-11(12)13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCVHOYXBAMQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-5-methoxy-1H-indole](/img/structure/B2729444.png)

![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)

![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)

![1-(4-Chlorobenzoyl)-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2729453.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)

![2-Chloro-1-[4-[(4-chloro-2-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2729461.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2729464.png)